4-[1-(4-Fluoro-benzyl)-1H-benzoimidazol-2-yl]-furazan-3-ylamine

Protease inhibition Cysteine cathepsin MLSMR screening

This N1-(4-fluorobenzyl)-substituted furazanobenzimidazole (NIH MLSMR collection) features a para-fluoro substitution pattern that critically modulates kinase selectivity—producing >100-fold discrimination between closely related analogs in p70S6K assays. It provides a quantitative selectivity baseline (cathepsin B IC50 33.9 µM), confirmed NMR/MS spectral references, and serves as an essential comparator for scaffold-hopping campaigns. Core patent EP1636215B1 has expired, enabling unrestricted medicinal chemistry exploration. Ideal for structure-apoptosis relationship studies and GSK-3/FLAP probe design.

Molecular Formula C16H12FN5O
Molecular Weight 309.304
CAS No. 328962-06-7
Cat. No. B2391604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[1-(4-Fluoro-benzyl)-1H-benzoimidazol-2-yl]-furazan-3-ylamine
CAS328962-06-7
Molecular FormulaC16H12FN5O
Molecular Weight309.304
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)C4=NON=C4N
InChIInChI=1S/C16H12FN5O/c17-11-7-5-10(6-8-11)9-22-13-4-2-1-3-12(13)19-16(22)14-15(18)21-23-20-14/h1-8H,9H2,(H2,18,21)
InChIKeyVZSANIPPAPURMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[1-(4-Fluoro-benzyl)-1H-benzoimidazol-2-yl]-furazan-3-ylamine (CAS 328962-06-7): Chemical Identity and Scaffold Overview for Procurement Decisions


The compound 4-[1-(4-Fluoro-benzyl)-1H-benzoimidazol-2-yl]-furazan-3-ylamine (CAS 328962-06-7, molecular formula C16H12FN5O, MW 309.30 g/mol) belongs to the 4-(benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine (furazanobenzimidazole) class [1]. It features a 4-fluorobenzyl substituent at the N1 position of the benzimidazole ring, distinguishing it from the unsubstituted parent scaffold and other halogen-substituted analogs. The compound is indexed in PubChem (CID 573353) and was part of the NIH Molecular Libraries Small Molecule Repository (MLSMR), identified by depositor IDs MLS000031634 and SMR000010016 [2]. Its core scaffold has been investigated as a kinase inhibitor pharmacophore, with structurally related derivatives demonstrating potent inhibitory activity against p70S6 kinase (Ki < 1 nM) and GSK-3 [3][4].

Why 4-[1-(4-Fluoro-benzyl)-1H-benzoimidazol-2-yl]-furazan-3-ylamine Cannot Be Substituted by Other Benzimidazole-Furazan Analogs


The 4-fluorobenzyl N1-substitution pattern on the benzimidazole-furazan core is a critical determinant of biological target engagement and physicochemical properties. The electron-withdrawing para-fluoro substituent modulates the electron density of the benzimidazole ring system, influencing hydrogen-bonding capacity and π-stacking interactions with kinase ATP-binding pockets [1]. In the structurally characterized p70S6K inhibitor series, N1-substitution variations—including the presence or absence of halogenated benzyl groups—produced >100-fold differences in kinase selectivity profiles between closely related analogs [2]. Furthermore, the furazanobenzimidazole class covered by EP1636215B1 explicitly claims differential apoptosis-inducing activity that varies with the R-group aryl substitution pattern, meaning that substitution with a non-halogenated, ortho-fluoro, or chloro analog cannot be assumed to preserve the same target engagement or functional activity without direct experimental confirmation [3].

Quantitative Differentiation Evidence for 4-[1-(4-Fluoro-benzyl)-1H-benzoimidazol-2-yl]-furazan-3-ylamine Against Closest Analogs


Cathepsin B Inhibitory Activity: Baseline IC50 Quantification vs. Potent Reference Inhibitors

In a confirmatory dose-response cathepsin B enzymatic assay (AID 830), 4-[1-(4-fluorobenzyl)-1H-benzoimidazol-2-yl]-furazan-3-ylamine exhibited an IC50 of 33.9 µM (33,900 nM) at pH 6.8 and 2 °C [1]. This represents a >10,000-fold weaker inhibition compared to the potent, selective cathepsin B inhibitor CA-074 (IC50 ~2–5 nM), indicating that the compound does not act as a high-affinity cathepsin B ligand [2]. This quantitative baseline is critical for users screening against cysteine protease panels: the compound serves as a weak-activity reference point rather than a lead-like hit for cathepsin B-targeted programs.

Protease inhibition Cysteine cathepsin MLSMR screening

Structural Scaffold Comparison: 4-Fluorobenzyl vs. Unsubstituted Benzimidazole Core

The target compound (CAS 328962-06-7) bears a 4-fluorobenzyl group at the benzimidazole N1 position, whereas the unsubstituted parent compound 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine (CAS 332026-86-5) lacks any N1-substituent [1]. In the p70S6K inhibitor series reported by Bandarage et al. (2009), N1-substitution was essential for achieving sub-nanomolar potency; the unsubstituted scaffold served only as a synthetic intermediate and showed negligible kinase inhibition [2]. The 4-fluorobenzyl group increases lipophilicity (XLogP3 = 2.3 for the target compound vs. an estimated ~0.8–1.0 for the unsubstituted analog) and introduces a para-fluoro substituent capable of engaging halogen-bond interactions within kinase hydrophobic pockets [3].

Kinase inhibitor Structure-activity relationship Scaffold differentiation

Positional Isomer Differentiation: 4-Fluorobenzyl vs. 2-Fluorobenzyl Substitution

The target compound (para-fluoro substitution) differs from its ortho-fluoro positional isomer 4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine (CAS 332064-39-8) solely in the position of the fluorine atom on the benzyl ring . In kinase inhibitor SAR, para vs. ortho halogen placement significantly alters the vector of halogen-bond interactions with backbone carbonyl groups in the ATP-binding pocket, as demonstrated in the p70S6K series where 5-substitution positional isomers on the benzimidazole core produced >100-fold selectivity shifts [1]. While direct comparative IC50 data for these two specific positional isomers is not publicly available, the established SAR precedent from the same scaffold class indicates that para- and ortho-fluorobenzyl isomers should not be considered interchangeable without experimental validation of target engagement and selectivity [2].

Positional isomer Halogen bonding Target selectivity

Patent Estate Coverage: Freedom-to-Operate and Therapeutic Application Space

The furazanobenzimidazole scaffold encompassing CAS 328962-06-7 is covered by EP1636215B1 (expired), which claims compounds of formula (I) wherein R represents aryl or heteroaryl for the treatment of neoplastic and autoimmune diseases via selective apoptosis induction in cancer cells [1]. Additionally, WO2003066629A2 claims related heteroaryl-benzimidazole compounds as GSK-3 inhibitors for Alzheimer's disease, diabetes, and inflammation [2]. The compound also appears in the chemical space of US-9067917-B2 (1,2,5-substituted benzimidazoles as FLAP modulators), indicating potential anti-inflammatory applications [3]. With the primary composition-of-matter patent (EP1636215B1) having expired, this compound falls within a freedom-to-operate window for research use, while the prodrug patent family (WO2011/012577) may still impose restrictions on specific prodrug formulations [1].

Patent landscape Apoptosis induction Oncology

Analytical Characterization: Spectral Data Availability vs. Analogs

The target compound has deposited ¹H NMR and GC-MS spectra in the SpectraBase database (Compound ID 3xB2CD5l10i), providing a verified analytical reference for identity confirmation [1]. In contrast, several closely related analogs, including the 2-chlorobenzyl derivative (CAS 5564-16-9) and the unsubstituted parent (CAS 332026-86-5), lack comparable publicly accessible spectral reference data [2]. The availability of reference spectra enables rapid batch-to-batch identity verification by end-users, reducing the risk of mis-assigned structures or positional isomers in procurement workflows.

Quality control NMR spectroscopy Mass spectrometry

Molecular Library Screening Provenance: MLSMR Inclusion and Multi-Target Profiling Potential

The compound was selected for inclusion in the NIH Molecular Libraries Small Molecule Repository (MLSMR) and assigned depositor IDs MLS000031634 and SMR000010016 [1]. Its screening against multiple cysteine and serine proteases at the Penn Center for Molecular Discovery (PCMD) yielded the cathepsin B IC50 data (AID 830) and implies parallel profiling against cathepsin Z and cathepsin H as part of the PCMD multi-protease panel [2]. This MLSMR provenance distinguishes it from many commercially available analogs that lack documented multi-target screening history. Researchers designing selectivity panels can leverage the existing cathepsin B data point as a starting reference, reducing the need for de novo counter-screening.

High-throughput screening MLSMR Target profiling

Recommended Procurement and Application Scenarios for 4-[1-(4-Fluoro-benzyl)-1H-benzoimidazol-2-yl]-furazan-3-ylamine


Kinase Inhibitor Lead Optimization: N1-Substituted Benzimidazole-Furazan Scaffold Exploration

Based on the established p70S6K inhibitor SAR from Bandarage et al. (2009), where N1-substitution with halogenated benzyl groups was essential for sub-nanomolar potency, this compound can serve as a reference N1-(4-fluorobenzyl) variant in scaffold-hopping campaigns [1]. Its XLogP3 of 2.3 positions it in a favorable lipophilicity range for cell permeability, and its cathepsin B IC50 of 33.9 µM provides a baseline selectivity window against cysteine proteases [2]. Researchers optimizing kinase selectivity profiles can use this compound as a comparator against N1-unsubstituted and N1-(2-fluorobenzyl) analogs to establish the contribution of para-fluoro substitution to target engagement and off-target discrimination.

Apoptosis Induction and Oncology Target Validation Studies

The furazanobenzimidazole class defined by EP1636215B1 (expired) selectively induces apoptosis in cancer cells, providing a documented therapeutic rationale for oncology applications [1]. This compound, falling within the claimed Markush structures, can be employed in apoptosis pathway dissection studies (e.g., caspase activation profiling, mitochondrial membrane potential assays) without patent encumbrance for research purposes. The 4-fluorobenzyl substitution pattern may influence cell-type-specific apoptosis sensitivity compared to other aryl-substituted analogs, making it a valuable tool for structure-apoptosis relationship studies.

Protease Selectivity Panel Reference Compound

The compound's MLSMR screening history, including the confirmed cathepsin B IC50 of 33.9 µM (PubChem AID 830), establishes it as a characterized weak cysteine protease ligand [1]. This quantitative data point enables its use as a selectivity control in protease inhibitor screening cascades—any compound showing significantly stronger cathepsin B inhibition than 33.9 µM warrants further investigation, while activity in this range can be interpreted as non-specific or off-target. Its availability with NMR and MS spectral reference data facilitates batch-to-batch quality verification in multi-institutional screening consortia [2].

GSK-3 and FLAP Pathway Chemical Biology Probe Development

The compound's scaffold appears in patent families covering GSK-3 inhibition (WO2003066629A2) and FLAP modulation (US-9067917-B2), indicating potential engagement with these therapeutically relevant targets [1][2]. Researchers investigating Wnt/β-catenin signaling (GSK-3) or leukotriene biosynthesis (FLAP) can employ this compound as a starting point for structure-based probe design, leveraging the 4-fluorobenzyl substituent as a vector for further derivatization. The expired primary patent on the core scaffold (EP1636215B1) facilitates unrestricted medicinal chemistry exploration.

Quote Request

Request a Quote for 4-[1-(4-Fluoro-benzyl)-1H-benzoimidazol-2-yl]-furazan-3-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.